Methoxy(methoxymethoxy)methane
Overview
Description
Methoxy(methoxymethoxy)methane, also known by its IUPAC name, is a chemical compound with the molecular formula C4H10O3 It is an ether, characterized by the presence of three ether linkages within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy(methoxymethoxy)methane can be synthesized through several methods. One common approach involves the reaction of methanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of methoxymethanol, which subsequently reacts with another molecule of methanol to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also involve the use of advanced catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Methoxy(methoxymethoxy)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and methanol.
Reduction: Under specific conditions, it can be reduced to simpler ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Hydroiodic acid can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formaldehyde and methanol.
Reduction: Simpler ethers such as dimethyl ether.
Substitution: Iodomethane and methanol.
Scientific Research Applications
Methoxy(methoxymethoxy)methane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a protecting group for alcohols in the synthesis of complex molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of methoxy(methoxymethoxy)methane involves its ability to act as a protecting group for alcohols. It forms stable ether linkages that can be selectively cleaved under specific conditions, allowing for the controlled release of the protected alcohol. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Dimethyl ether: Similar in structure but lacks the additional methoxy groups.
Methoxymethane: A simpler ether with only one methoxy group.
Trimethoxymethane: Contains three methoxy groups attached to a central carbon atom
Uniqueness: Methoxy(methoxymethoxy)methane is unique due to its three ether linkages, which provide it with distinct chemical properties compared to simpler ethers. Its ability to act as a versatile protecting group in organic synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
methoxy(methoxymethoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPJNIDYTSSIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211893 | |
Record name | Bis(methoxymethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-90-0 | |
Record name | Bis(methoxymethyl)ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(methoxymethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trioxaheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the vapor-liquid equilibrium (VLE) data of Methoxy(methoxymethoxy)methane with other solvents like alcohols?
A1: Understanding the VLE data of this compound with solvents like ethanol, 1-butanol, and 1-propanol is crucial for several reasons [, ]. Firstly, it helps identify the presence of azeotropes, which are mixtures that boil at a constant temperature and have the same composition in both the liquid and vapor phases []. This information is essential for developing efficient separation and purification processes for this compound, especially if it's used in industrial applications. Secondly, VLE data allows for the accurate modeling of these mixtures using thermodynamic models like Van Laar, Wilson, and NRTL []. This modeling helps predict the behavior of these mixtures under different conditions, which is valuable for process design and optimization.
Q2: The research mentions that this compound forms minimum boiling azeotropes with certain alcohols. What does this imply for potential applications?
A2: The formation of minimum boiling azeotropes with ethanol, 1-butanol, and 1-propanol means that simple distillation cannot be used to separate this compound from these solvents []. Alternative separation techniques like extractive distillation or pressure swing distillation might be required, which could increase the complexity and cost of purification.
Q3: Are there any studies on the liquid-liquid equilibrium of this compound?
A3: Yes, research indicates that the liquid-liquid equilibrium of a ternary system containing 1-Butanol, this compound, and water has been investigated at different temperatures (303.15 K, 323.15 K, and 343.15 K) []. While the specific details of the study are not provided in the abstract, this type of research helps understand the solubility and miscibility of this compound in different solvent mixtures. This information is valuable for separation processes and for applications where this compound might be used in a multi-component liquid environment.
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